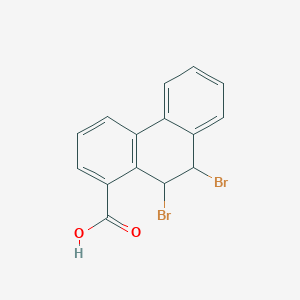
9,10-Dibromo-9,10-dihydrophenanthrene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Dibromo-9,10-dihydrophenanthrene-1-carboxylic acid is an organic compound that belongs to the class of phenanthrene derivatives. This compound is characterized by the presence of two bromine atoms at the 9 and 10 positions of the phenanthrene ring, along with a carboxylic acid group at the 1 position. Phenanthrene derivatives are known for their diverse applications in organic synthesis, materials science, and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dibromo-9,10-dihydrophenanthrene-1-carboxylic acid typically involves the bromination of 9,10-dihydrophenanthrene followed by carboxylation. One common method includes the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) to achieve bromination at the 9 and 10 positions. The resulting dibromo compound is then subjected to carboxylation using carbon dioxide (CO2) under high pressure and temperature conditions to introduce the carboxylic acid group at the 1 position .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient bromination and carboxylation. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. Additionally, solvent selection and purification steps are crucial to obtaining high-quality this compound .
化学反応の分析
Types of Reactions
9,10-Dibromo-9,10-dihydrophenanthrene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert the dibromo groups to hydrogen atoms, yielding 9,10-dihydrophenanthrene-1-carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: 9,10-Dihydrophenanthrene-1-carboxylic acid.
Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.
科学的研究の応用
9,10-Dibromo-9,10-dihydrophenanthrene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
作用機序
The mechanism of action of 9,10-Dibromo-9,10-dihydrophenanthrene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and carboxylic acid group play crucial roles in binding to these targets, leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor signaling pathways, resulting in its observed biological activities .
類似化合物との比較
Similar Compounds
9,10-Dihydrophenanthrene: Lacks the bromine atoms and carboxylic acid group, making it less reactive.
9,10-Dioxo-9,10-dihydrophenanthrene-3-carboxylic acid: Contains a dioxo group instead of dibromo, leading to different reactivity and applications.
Phenanthrenequinone: An oxidized form of phenanthrene with distinct chemical properties.
Uniqueness
9,10-Dibromo-9,10-dihydrophenanthrene-1-carboxylic acid is unique due to the presence of both bromine atoms and a carboxylic acid group, which confer specific reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
26687-68-3 |
|---|---|
分子式 |
C15H10Br2O2 |
分子量 |
382.05 g/mol |
IUPAC名 |
9,10-dibromo-9,10-dihydrophenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C15H10Br2O2/c16-13-10-5-2-1-4-8(10)9-6-3-7-11(15(18)19)12(9)14(13)17/h1-7,13-14H,(H,18,19) |
InChIキー |
DTEGOPXOPWQGCJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C3=C(C(C(C2=C1)Br)Br)C(=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



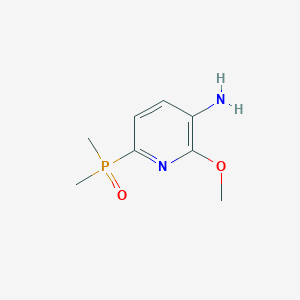


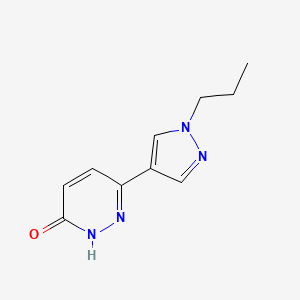

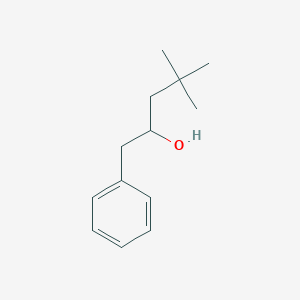
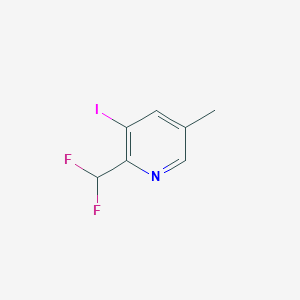
![2,2'-[(1-Phenylethyl)imino]diethanol](/img/structure/B13998008.png)
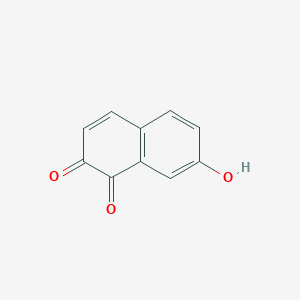
![4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane](/img/structure/B13998017.png)
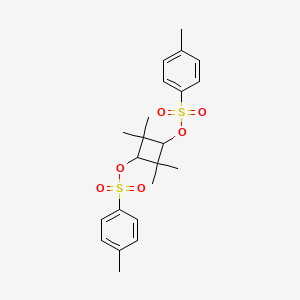

![4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane](/img/structure/B13998034.png)
